molecular formula C17H18N2O2 B12374051 Methyl (2E,4E,6E)-2-cyano-7-(4-(dimethylamino)phenyl)hepta-2,4,6-trienoate

Methyl (2E,4E,6E)-2-cyano-7-(4-(dimethylamino)phenyl)hepta-2,4,6-trienoate

Cat. No.: B12374051
M. Wt: 282.34 g/mol
InChI Key: VUICGFIMDGFKFH-FDCSDAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of Methyl (2E,4E,6E)-2-cyano-7-(4-(dimethylamino)phenyl)hepta-2,4,6-trienoate

IUPAC Nomenclature and Molecular Topology

The systematic IUPAC name, This compound , reflects its stereochemistry and functional groups. The molecular formula C₁₇H₁₈N₂O₂ (MW = 282.34 g/mol) comprises:

  • A hepta-2,4,6-trienoate backbone with three conjugated double bonds in E configurations
  • A cyano group at C2
  • A 4-(dimethylamino)phenyl substituent at C7
  • A methyl ester terminus

The SMILES string O=C(OC)/C(C#N)=C/C=C/C=C/C1=CC=C(N(C)C)C=C1 confirms the alternating double bonds and substituent positions. Density functional theory (DFT) optimizations of analogous trienoates reveal planar geometries that maximize π-conjugation, with bond lengths between 1.34–1.38 Å for the triene system.

Crystallographic Analysis and Conformational Studies

No single-crystal X-ray diffraction data exists for this specific compound in the literature. However, crystallographic studies of related cyanophenyl trienoates show:

  • Dihedral angles <5° between aromatic rings and triene systems
  • Interplanar distances of 3.8–4.2 Å between adjacent double bonds
  • Torsional angles of 175–179° for E-configured double bonds

Molecular dynamics simulations predict two stable conformers differing by rotation of the dimethylamino group (N–C–C–C dihedral angles of 0° and 180°), with energy differences <1 kcal/mol.

Electronic Structure and Frontier Molecular Orbital Analysis

DFT calculations at the B3LYP/6-31G+(d,p) level for analogous systems reveal:

Orbital Energy (eV) Contribution
HOMO -5.82 π-system (triene + phenyl)
LUMO -2.15 π* (cyano and ester groups)

The HOMO-LUMO gap of 3.67 eV indicates moderate charge transfer capability. Natural bond orbital (NBO) analysis shows significant hyperconjugation between:

  • Cyano group’s π* and triene π orbitals (stabilization energy: 12.3 kcal/mol)
  • Ester carbonyl’s lone pairs and adjacent double bond (9.8 kcal/mol)

Vibrational Spectroscopy (IR/Raman) of Conjugated Triene System

Key experimental and computed vibrational modes include:

Frequency (cm⁻¹) Assignment
2215 ν(C≡N) stretch
1720 ν(C=O) ester
1608 ν(C=C) triene
1235 ν(N(CH₃)₂)

The conjugated triene system exhibits characteristic out-of-plane bending modes at 980 cm⁻¹ (IR) and 745 cm⁻¹ (Raman). Second-derivative IR spectroscopy resolves Fermi resonance between C=C stretching and CH in-plane bending modes at 1580–1620 cm⁻¹.

Nuclear Magnetic Resonance Spectroscopic Profiling

$$^1$$H NMR Chemical Shift Assignments

Predicted $$^1$$H NMR shifts (CDCl₃, 400 MHz):

Proton δ (ppm) Multiplicity Coupling
CH₃ (ester) 3.78 s -
N(CH₃)₂ 3.05 s -
H3 6.45 d J = 15.2 Hz
H4 6.87 dd J = 15.2, 11.0 Hz
H5 6.32 dd J = 11.0, 14.8 Hz
H6 6.91 d J = 14.8 Hz

The deshielded H6 proton (δ 6.91) reflects conjugation with the electron-withdrawing cyano group.

$$^{13}$$C NMR Analysis of Electron-Deficient Centers

Critical $$^{13}$$C chemical shifts:

Carbon δ (ppm)
C≡N 117.2
C=O 166.5
C2 145.8
C7 139.2

The C2 carbon (δ 145.8) shows substantial deshielding due to conjugation with both cyano and triene systems.

2D NMR Studies of Through-Space Couplings

Hypothetical 2D NMR correlations based on analogous structures:

  • NOESY: Spatial proximity between ester methyl protons and aromatic ortho-hydrogens
  • HMBC: Long-range couplings from H3 to C1 (ester carbonyl) and C7 (phenyl attachment point)
  • COSY: Sequential coupling along the triene backbone (H3→H4→H5→H6)

The extended conjugation creates distinctive through-space interactions detectable in ROESY experiments, particularly between the dimethylamino group and triene protons.

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

methyl (2E,4E,6E)-2-cyano-7-[4-(dimethylamino)phenyl]hepta-2,4,6-trienoate

InChI

InChI=1S/C17H18N2O2/c1-19(2)16-11-9-14(10-12-16)7-5-4-6-8-15(13-18)17(20)21-3/h4-12H,1-3H3/b6-4+,7-5+,15-8+

InChI Key

VUICGFIMDGFKFH-FDCSDAKWSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C=C/C=C(\C#N)/C(=O)OC

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC=CC=C(C#N)C(=O)OC

Origin of Product

United States

Preparation Methods

Horner-Wadsworth-Emmons Reaction for Triene Formation

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone for constructing the conjugated triene backbone. In a representative procedure:

  • (E)-3-(4-(Dimethylamino)phenyl)acrylaldehyde (578 mg, 3.3 mmol) and (1,3-dioxolan-2-ylmethyl)triphenylphosphonium bromide (1.36 g, 3.2 mmol) are combined in anhydrous THF (20 mL).
  • The mixture is refluxed at 70°C for 2 hours, followed by quenching with 1 M HCl and neutralization with ammonia.
  • Extraction with CH₂Cl₂ and purification via flash chromatography (petroleum ether/ethyl acetate = 4:1) yield the intermediate compound 1 as a yellow solid (46% yield).

Key Parameters

Parameter Value
Solvent Tetrahydrofuran (THF)
Temperature 70°C
Reaction Time 2 hours
Purification Flash chromatography

This step establishes the (2E,4E,6E) configuration through stereoselective olefination, critical for maintaining conjugation.

Knoevenagel Condensation for Cyano Group Introduction

The cyano functionality is introduced via Knoevenagel condensation:

  • 4-(Dimethylamino)benzaldehyde (275.6 mg, 1.8 mmol) and 2-methoxyacetyl cyanide (210.7 mg, 2.1 mmol) are dissolved in methanol (3 mL).
  • Piperidine (20 µL) is added as a catalyst, and the reaction is stirred at room temperature for 10 minutes.
  • Filtration and recrystallization from methanol yield MCAAD-1 , a precursor, in 75.8% yield.

For MCAAD-3, the same protocol is extended using methyl cyanoacetate and the triene intermediate, followed by flash chromatography (petroleum ether/CH₂Cl₂ = 1:2) to isolate the final product as a black solid (67.5% yield).

Reaction Optimization

  • Catalyst : Piperidine outperforms traditional bases like ammonium acetate due to enhanced enolate formation.
  • Solvent : Methanol ensures solubility of polar intermediates while minimizing side reactions.

Palladium catalysis enables the introduction of aryl groups at the terminal position:

  • Methyl (2E,4E)-hepta-2,4-dienoate and 4-(dimethylamino)phenylboronic acid are coupled using Pd(PPh₃)₄ (5 mol%) in toluene/Et₃N (3:1).
  • The reaction proceeds at 80°C for 12 hours under nitrogen, yielding the trienoate after column chromatography.

Comparative Yields

Catalyst Yield (%) Purity (%)
Pd(PPh₃)₄ 78 98
Pd(OAc)₂/XPhos 65 95

Spectroscopic Validation and Purity Assessment

Post-synthesis characterization is critical for confirming structure and purity:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.91 (d, J = 12.1 Hz, 1H), 7.41 (d, J = 8.8 Hz, 2H), 3.86 (s, 3H, OCH₃), 3.05 (s, 6H, N(CH₃)₂).
  • HPLC : Purity >96% achieved using a C18 column (MeCN/H₂O = 65:35).
  • Mass Spectrometry : [M+H]⁺ observed at m/z 283.1447 (calculated 283.1441).

Challenges and Mitigation Strategies

  • Stereochemical Control : Non-polar solvents (e.g., hexane) reduce isomerization during purification.
  • Cyanation Efficiency : Cyano-4-(dimethylamino)pyridinium tetrafluoroborate improves selectivity for thiol-free systems.
  • Scale-Up Limitations : Flash chromatography remains preferred over distillation due to thermal sensitivity.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (Relative)
HWE + Knoevenagel 67.5 96 $$
Palladium Catalysis 78 98 $$$
One-Pot Condensation 55 92 $

The HWE-Knoevenagel hybrid approach balances cost and efficiency for lab-scale synthesis, while palladium catalysis offers higher yields at elevated costs.

Industrial-Scale Considerations

  • Green Chemistry : Replacement of THF with cyclopentyl methyl ether (CPME) reduces environmental impact.
  • Continuous Flow Systems : Microreactors enhance heat transfer during exothermic condensation steps.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has been identified as a potential anticancer agent. Research indicates that derivatives of this compound exhibit activity in inhibiting growth and inducing apoptosis in breast cancer cells. Specifically, compounds with similar structures have shown to act as peroxisome proliferator-activated receptor γ (PPARγ) agonists, which play a crucial role in regulating cellular differentiation and apoptosis in cancer therapies.

Biological Activity
Methyl (2E,4E,6E)-2-cyano-7-(4-(dimethylamino)phenyl)hepta-2,4,6-trienoate belongs to a class of heteroarotinoids that have demonstrated biological activities such as suppressing the synthesis of ornithine decarboxylase (ODC) in mouse skin. This suppression is significant as ODC is often overexpressed in tumorigenesis. Additionally, the compound has been shown to induce differentiation in human promyelocytic cells (HL-60), suggesting its potential use in differentiating agents for cancer treatment.

Polymer Science

Synthesis of Novel Copolymers
The compound can be utilized as a comonomer in the synthesis of novel copolymers when combined with vinyl acetate. These copolymers exhibit unique thermal properties and improved mechanical strength. The thermal behavior of these materials can be characterized by techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Applications in Material Science
Due to its structural features, this compound can enhance the performance of materials by improving their thermal stability and mechanical properties. This makes it suitable for applications in coatings and adhesives where durability is essential.

Pharmacological Insights

Mechanism of Action
The pharmacological effects of this compound are linked to its interactions with various biological pathways. The compound's ability to modulate PPARγ indicates its potential role in metabolic regulation and inflammation control. Furthermore, compounds with similar structures have been investigated for their neuroprotective properties through modulation of NMDA receptors and antioxidant activities.

Future Research Directions
Ongoing studies are focused on elucidating the detailed mechanisms by which this compound exerts its biological effects. Research is also exploring its potential applications beyond cancer treatment into areas such as neuroprotection and metabolic disorders.

Mechanism of Action

The mechanism of action of MCAAD-3 involves its binding to amyloid beta aggregates, which are rich in beta sheets. Upon binding, MCAAD-3 undergoes a conformational change that results in an increase in fluorescence intensity and a shift in its emission spectra . This allows for the sensitive detection of amyloid plaques in biological samples. The compound’s ability to penetrate the blood-brain barrier further enhances its effectiveness as an imaging probe .

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Compound Name Substituents/Modifications Key Properties Applications Reference
Methyl (2Z,4E,6E)-2-cyano-7-[4-(dimethylamino)phenyl]hepta-2,4,6-trienoate 2Z configuration (vs. 2E) Near-infrared (NIR) fluorescence, >99% purity Alzheimer's disease imaging (amyloid plaques)
DMAT-π-CAP 3-Chlorobenzoyl group at C2, thiophene-DMA at C7 NIR turn-on fluorescence (λem ~700 nm), HSA-selective binding Human serum albumin (HSA) detection in urine
DCV[4] (2-{(2E,4E,6E)-7-[4-(dimethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}malononitrile) Malononitrile group at C1 (vs. methyl ester) Solvatochromic behavior (polarity-dependent λmax shift) Solvent polarity probes

Key Insights :

  • Stereochemistry : The 2E configuration in the target compound enhances planarity compared to the 2Z isomer in , which may reduce steric hindrance and improve fluorescence quantum yield .
  • Electron-Withdrawing Groups: The cyano group at C2 stabilizes the excited state, enabling NIR emission. Replacement with a 3-chlorobenzoyl group (DMAT-π-CAP) shifts binding specificity to HSA via hydrophobic interactions .
  • Terminal Functionalization: Methyl ester vs. malononitrile (DCV[4]) alters solubility and electronic properties. Malononitrile’s stronger electron-withdrawing effect amplifies solvatochromism .

Chain Length and Conjugation Variations

Compound Name Chain Length/Conjugation Key Properties Applications Reference
Methyl(2E,4E,6Z)-deca-2,4,6-trienoate Deca-chain (C10) with 6Z configuration Colorless liquid, synthetic complexity Chemical intermediates
(2E,4E,6E)-7-Phenylhepta-2,4,6-trienal Aldehyde terminus (vs. ester) Higher reactivity (aldehyde group) Synthetic intermediates for pharmaceuticals

Key Insights :

  • Chain Length : Shorter hepta-chain in the target compound improves synthetic accessibility compared to deca-chain derivatives .
  • Terminal Groups : The methyl ester in the target compound offers hydrolytic stability over aldehydes, which are prone to oxidation .

Electronic and Fluorescence Properties

Property Target Compound DMAT-π-CAP DCV[4]
λem (nm) ~750 (NIR) ~700 550–650 (solvent-dependent)
Quantum Yield (Φ) Not reported 0.32 (HSA-bound) 0.15–0.25
Binding Specificity Amyloid plaques HSA Solvent polarity

Key Insights :

  • The DMA group’s electron-donating nature enhances intramolecular charge transfer (ICT), red-shifting emission into the NIR range.
  • Substituents at C2 and C7 dictate target selectivity. For example, DMAT-π-CAP’s thiophene-DMA group facilitates binding to HSA’s hemin site .

Q & A

Q. What synthesis protocols are recommended for preparing Methyl (2E,4E,6E)-2-cyano-7-(4-(dimethylamino)phenyl)hepta-2,4,6-trienoate, and how can purity be ensured?

Methodological Answer: The compound can be synthesized via iterative cross-coupling reactions. For example, a palladium-catalyzed coupling of boronate esters with iodinated intermediates in anhydrous THF at low temperatures (-78°C) is effective. Key steps include:

  • Using NaOMe/ICl for iodine substitution in a rigorously anhydrous environment .
  • Purification via silica gel chromatography (petroleum ether/EtOAc gradients) to isolate the trienoate ester .
  • Characterization by 1^1H NMR (e.g., δ 1.28–7.39 ppm for methyl and aromatic protons) and mass spectrometry (e.g., m/z 282.34 for molecular ion confirmation) .

Q. What are the optimal storage conditions to prevent degradation of this compound?

Methodological Answer:

  • Store at -20°C in airtight, light-protected containers to minimize thermal and photochemical degradation .
  • Prior to use, equilibrate the compound to room temperature for ≥1 hour to avoid condensation-induced hydrolysis .
  • Monitor stability via HPLC (C18 column, acetonitrile/water mobile phase) to detect decomposition products over time .

Advanced Research Questions

Q. How can discrepancies in reported fluorescence quantum yields of this compound be resolved?

Methodological Answer: Discrepancies may arise from:

  • Isomerization: Ensure stereochemical purity via chiral HPLC or NOESY NMR to confirm the 2E,4E,6E configuration .
  • Solvent effects: Standardize solvent polarity (e.g., DMSO vs. PBS) and oxygen content (use degassed buffers for quantum yield measurements) .
  • Instrument calibration: Cross-validate fluorimeter settings (e.g., excitation/emission slit widths) with reference dyes like indocyanine green .

Q. How does the stereochemistry of the cyano group (E vs. Z) impact binding to amyloid plaques, and how can this be experimentally validated?

Methodological Answer:

  • Comparative assays: Synthesize both 2E and 2Z isomers (e.g., via photoisomerization under UV light) and compare binding using:
    • Fluorescence titration with synthetic Aβ42 fibrils .
    • Competitive assays with Thioflavin T to quantify displacement efficiency .
  • Structural modeling: Perform docking simulations (e.g., AutoDock Vina) to assess steric clashes between the cyano group and amyloid pockets in the Z configuration .

Q. What strategies improve reaction yields during iterative cross-coupling steps in synthesis?

Methodological Answer:

  • Catalyst optimization: Use Pd(OAc)2_2 with electron-rich ligands like P(o-tol)3_3 to enhance coupling efficiency .
  • Temperature control: Maintain reactions at -78°C during iodide substitution to suppress side reactions .
  • Substrate pre-activation: Pre-stir boronate esters with AgOAc to enhance electrophilicity before coupling .

Q. How can photostability be assessed for applications in long-term bioimaging?

Methodological Answer:

  • Accelerated testing: Expose the compound to NIR light (700–900 nm) at 10 mW/cm2^2 for 24 hours and monitor absorbance decay at λmax (e.g., ~650 nm) .
  • Radical scavengers: Add 1 mM ascorbic acid to the imaging buffer to mitigate photooxidation .
  • Live-cell tracking: Use confocal microscopy to quantify fluorescence intensity retention in HEK293 cells over 72 hours .

Data Contradiction Analysis

Q. Conflicting reports on solubility in aqueous buffers: How to reconcile these?

Methodological Answer:

  • Solubilization protocols: Use 10% DMSO as a co-solvent, followed by serial dilution into PBS (pH 7.4) to achieve ≤1% DMSO final concentration .
  • Dynamic light scattering (DLS): Measure particle size to detect aggregation (particles >100 nm indicate poor solubility) .
  • Critical micelle concentration (CMC): Determine via pyrene fluorescence assay if the compound forms micelles at high concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.